1-Methyl-7-nitroindole-2-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Science and Medicinal Chemistry Research
The indole scaffold is a versatile and highly significant building block in drug discovery, celebrated for its wide range of pharmacological activities. mdpi.comresearchgate.net Its structural versatility allows for the synthesis of a diverse array of derivatives, leading to the development of drugs with improved efficacy and safety profiles. researchgate.net Many natural products, alkaloids, and bioactive compounds feature the indole nucleus as a key pharmacophore, which has spurred extensive research into its potential therapeutic applications. mdpi.com
Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer treatment, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. researchgate.net The ability of the indole ring to interact with various biological targets, such as enzymes and receptors, underscores its importance in the design of new therapeutic agents. mdpi.comresearchgate.net
Overview of Nitro-Substituted Indole Carboxylic Acid Derivatives in Academic Literature
The introduction of a nitro group (—NO₂) onto the indole carboxylic acid framework can significantly modulate the molecule's electronic properties and biological activity. Nitro-substituted indole derivatives have been the subject of academic investigation for their potential as therapeutic agents. For instance, various nitroindole-2-carboxylic acids have been synthesized and studied for their role as precursors to aminoindoles, which are used in the development of DNA-interactive agents.
Research has also explored the synthesis of different positional isomers of nitroindole, such as 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole (B1294693). acs.org Specifically, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in diabetes. Furthermore, 5-nitroindole-2-carboxylic acid has been used as a starting material in the synthesis of novel compounds designed as potential HIV-1 integrase strand transfer inhibitors. rsc.org
Contextualization of 1-Methyl-7-nitroindole-2-carboxylic Acid within Contemporary Indole Derivative Research
This compound is a specific derivative within the broader class of nitro-substituted indole carboxylic acids. Its structure is defined by the parent compound, 7-nitroindole-2-carboxylic acid, with the addition of a methyl group at the nitrogen atom (position 1) of the indole ring. While its parent compound, 7-nitroindole-2-carboxylic acid (also known as CRT0044876), has been investigated as a potential inhibitor of the DNA repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1), the specific properties and applications of the N-methylated version are not as extensively documented in publicly available literature. researchgate.net
The methylation at the N-1 position is a common synthetic modification in medicinal chemistry. This alteration can influence several key properties of the molecule, including its solubility, lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes, in turn, can affect how the molecule interacts with biological targets.
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While extensive research exists on the indole scaffold and various substituted indole carboxylic acids, including the parent compound 7-nitroindole-2-carboxylic acid, dedicated studies on the N-1 methylated derivative are sparse.
Detailed Research Findings
While specific research on this compound is limited, the study of its parent compound, 7-nitroindole-2-carboxylic acid, provides valuable context.
| Compound Name | Research Area | Key Findings |
| 7-nitro-1H-indole-2-carboxylic acid | Fructose-1,6-bisphosphatase Inhibition | Derivatives were synthesized and evaluated as potential allosteric inhibitors. |
| 7-nitro-1H-indole-2-carboxylic acid | APE1 Inhibition | Identified as an inhibitor of the DNA repair enzyme APE1. |
| 5-nitroindole-2-carboxylic acid | HIV-1 Integrase Inhibition | Used as a starting material for the synthesis of novel HIV-1 integrase inhibitors. rsc.org |
Compound Properties
Below is a table summarizing some of the known physical and chemical properties of the parent compound, 7-nitroindole-2-carboxylic acid, which can serve as a baseline for predicting the properties of its methylated derivative.
| Property | Value for 7-nitroindole-2-carboxylic acid |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.15 g/mol |
| Appearance | Brown powder |
| Melting Point | 260-261 °C alfa-chemistry.com |
| Boiling Point | 520.8 °C at 760 mmHg alfa-chemistry.com |
| Solubility | Soluble in DMSO and Water |
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-methyl-7-nitroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-11-8(10(13)14)5-6-3-2-4-7(9(6)11)12(15)16/h2-5H,1H3,(H,13,14) |
InChI Key |
WVMTWIJILFPPMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Methyl 7 Nitroindole 2 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections for the Target Compound
A retrosynthetic analysis of 1-Methyl-7-nitroindole-2-carboxylic acid reveals several logical disconnections. The primary bonds to consider for disconnection are those formed during the indole (B1671886) ring synthesis and the introduction of the substituents.
Primary Disconnections:
C-N bond disconnection (Indole Formation): This is the most common and logical primary disconnection, breaking the indole ring to reveal simpler aromatic precursors. This leads to strategies based on classical indole syntheses.
C-C bond disconnection (Carboxylic Acid Introduction): The bond between the indole C2 position and the carboxylic group can be disconnected, suggesting a late-stage carboxylation or the use of a synthon that already contains the carboxylate functionality.
C-N bond disconnection (N-Methylation): The bond between the indole nitrogen and the methyl group can be broken, indicating that methylation could be a final step.
C-N bond disconnection (Nitration): The bond between the indole C7 position and the nitro group can be disconnected, implying an electrophilic nitration of a pre-formed 1-methylindole-2-carboxylic acid core.
Based on these disconnections, two primary synthetic routes emerge:
Route A: Late-stage Nitration and Methylation. This approach focuses on first constructing the indole-2-carboxylic acid core, followed by sequential nitration and N-methylation, or vice versa. The key challenge in this route is controlling the regioselectivity of the nitration on the pre-formed indole ring.
Route B: Early Introduction of Substituents. This strategy involves using starting materials that already contain the nitro and/or methylamino functionalities on the benzene (B151609) ring prior to the indole cyclization. This can offer better control over the final substitution pattern. For example, starting with a substituted phenylhydrazine (B124118) in a Fischer indole synthesis.
Classical and Contemporary Approaches for Indole Ring System Construction with 2-Carboxylic Acid Functionality
The formation of the indole-2-carboxylic acid scaffold is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be adapted for this purpose.
Adaptations of the Fischer Indole Synthesis for 2-Carboxyindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To synthesize indole-2-carboxylic acids, pyruvic acid or its esters are commonly used as the carbonyl component.
For the synthesis of 1-methylindole-2-carboxylic acid, the reaction would involve N-methyl-N-phenylhydrazine and pyruvic acid. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org A key advantage of this method is the ability to introduce the N1-methyl group at an early stage by using the corresponding N-methylated phenylhydrazine.
A plausible adaptation for the synthesis of a precursor to the target molecule involves the Fischer cyclization of ethyl pyruvate (B1213749) o-nitrophenylhydrazone, which has been shown to yield ethyl 7-nitroindole-2-carboxylate when catalyzed by polyphosphoric acid (PPA). acs.orgresearchgate.net Subsequent hydrolysis of the ester would provide 7-nitroindole-2-carboxylic acid, which could then be N-methylated.
| Starting Materials | Carbonyl Component | Product | Reference |
| N-methyl-N-phenylhydrazine | Pyruvic acid | 1-Methylindole-2-carboxylic acid | thermofisher.com |
| o-Nitrophenylhydrazine | Ethyl pyruvate | Ethyl 7-nitroindole-2-carboxylate | acs.orgresearchgate.net |
Madelung Synthesis and Its Modifications for Substituted Indoles
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to form an indole. While traditionally requiring harsh conditions, modifications have been developed to make the reaction more versatile. This method is generally more suited for the synthesis of indoles that are unsubstituted at the 2-position or have an alkyl/aryl substituent, making it less ideal for the direct synthesis of indole-2-carboxylic acids. However, with appropriate precursors, it can be a viable, albeit less direct, route.
Palladium-Catalyzed Cyclization Reactions (e.g., Larock Annulation) for Indole-2-carboxylic Acid Formation
Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis. The Larock indole synthesis, for instance, involves the reaction of an o-haloaniline or N-substituted o-haloaniline with an alkyne in the presence of a palladium catalyst. This method is highly versatile and tolerates a wide range of functional groups.
To apply this to the synthesis of an indole-2-carboxylic acid derivative, an o-iodoaniline could be coupled with an alkyne bearing a carboxylate or a precursor group at the appropriate position. The regioselectivity of the Larock annulation is a key consideration, and careful choice of the alkyne substituent is necessary to direct the formation of the 2-substituted indole.
Alternative Cyclization Pathways for the Indole Core
Other methods for constructing the indole nucleus that could be adapted include the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This method directly installs a carboxylic acid group at the C2 position. Variations of this synthesis could be envisioned starting from a substituted o-nitrotoluene to build the desired substitution pattern of the final product.
Regioselective Introduction of the Nitro Group at the C7 Position
The introduction of a nitro group specifically at the C7 position of the indole ring is a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Therefore, direct nitration of 1-methylindole-2-carboxylic acid would likely not yield the desired C7-nitro isomer in high yield.
Several strategies can be employed to achieve regioselective C7 nitration:
Nitration of a Precursor Prior to Indole Formation: As mentioned in the context of the Fischer indole synthesis, starting with o-nitrophenylhydrazine directs the cyclization to form a 7-nitroindole (B1294693). acs.org This is often the most effective strategy for controlling the position of the nitro group. A study by Pfizer identified a synthetic route to 7-nitro-1H-indole-2-carboxylic acid derivatives for use as allosteric inhibitors of fructose-1,6-bisphosphatase, which utilized a Fischer indole synthesis with the appropriately substituted nitrophenylhydrazine. researchgate.net
Directing Group Strategies: In a pre-formed indole system, a directing group can be installed on the indole nitrogen to steer the electrophilic nitration to the C7 position. The directing group can then be removed or modified. However, this adds extra steps to the synthesis.
Nitration of Indoline (B122111): Another approach involves the reduction of the indole to an indoline, which alters the electronic properties of the aromatic ring. Nitration of the N-protected indoline can lead to substitution at the C7 position. Subsequent re-aromatization would then yield the 7-nitroindole.
The choice of nitrating agent and reaction conditions is also crucial. While harsh nitrating conditions can lead to a mixture of products and degradation of the indole ring, milder reagents and conditions can improve the selectivity.
| Method | Substrate | Key Feature | Outcome |
| Fischer Indole Synthesis | o-Nitrophenylhydrazine | Pre-installed nitro group | Regiocontrolled formation of 7-nitroindole |
| Directing Group Strategy | N-protected indole | Directs electrophile to C7 | C7-nitroindole after removal of directing group |
| Indoline Nitration | N-protected indoline | Altered electronic properties | C7-nitroindoline, followed by re-aromatization |
Direct Nitration Methodologies and Regiocontrol Considerations
Direct nitration of an indole or indole-2-carboxylic acid scaffold is unlikely to yield the desired 7-nitro isomer as the primary product. Electrophilic nitration of the indole ring typically occurs at the C3 position. If the C3 position is blocked, substitution often proceeds at the C5 or C6 positions of the benzenoid ring.
Controlling regioselectivity in the functionalization of indoles is a key concern. rsc.orgscispace.comnih.gov For electrophilic substitution reactions like nitration, the outcome is dictated by the electronic distribution within the indole ring system. The pyrrole (B145914) moiety is highly activated, directing electrophiles to C3. In the benzene portion of the molecule, the C5 and C6 positions are generally more susceptible to attack than C4 and C7. Nitration of electronegatively substituted indoles, such as indole-3-carbonitrile, with concentrated nitric acid predominantly yields the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu This highlights the inherent difficulty in achieving direct C7-nitration.
Indirect Nitration Approaches via Precursors and Functional Group Interconversions
Given the challenges of direct C7-nitration, indirect strategies are often employed. These methods involve either constructing the indole ring from a pre-functionalized precursor or modifying a related indole or indoline intermediate.
One effective strategy is the "indoline-indole" approach. Nitration is performed on an indoline (a dihydroindole) precursor, where the reduced pyrrole ring alters the directing effects on the benzene ring. Subsequent dehydrogenation (aromatization) restores the indole system. For instance, nitration of protonated indoline leads selectively to 6-nitroindoline, while nitration of 1-acetylindoline (B31821) yields the 1-acetyl-5-nitroindoline. thieme-connect.com Achieving C7-nitration via this route would require specific directing groups on the indoline ring to overcome the natural preference for C5 and C6 substitution.
Alternatively, the indole ring can be synthesized from a starting material that already contains the nitro group in the correct position. The Fischer indole synthesis, for example, could theoretically be used, starting from a 2-methyl-6-nitrophenylhydrazine and pyruvic acid, though yields for hindered or electronically deactivated hydrazines can be low. Another classical method involves the reductive cyclization of an o-nitrophenylpyruvate derivative. orgsyn.org A synthesis of 7-nitroindole derivatives could therefore commence from a 2,6-dinitrotoluene (B127279) precursor, which is transformed into the corresponding 2-amino-6-nitrotoluene derivative before cyclization to form the indole ring. The synthesis of 3,7-dinitroindole has been reported starting from ethyl 7-nitroindole-2-carboxylate, which itself must be prepared from a precursor already containing the 7-nitro group. umn.edu
Synthetic Challenges Associated with C7-Nitration in Indole Systems
The primary challenge in the C7-nitration of indoles stems from the inherent reactivity of the heterocyclic system. rsc.org
Regioselectivity: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov If C3 is blocked, the C2, C5, and C6 positions are still more reactive than C7.
Harsh Reaction Conditions: Classical nitration conditions (e.g., concentrated nitric acid and sulfuric acid) are often harsh and can lead to oxidation, decomposition, or the formation of multiple nitrated products. researchgate.netnih.gov
Steric Hindrance: The C7 position is sterically hindered by the adjacent pyrrole ring, further disfavoring attack at this site.
Directing Group Requirement: Achieving selective C7-functionalization often necessitates the use of a directing group attached to the indole nitrogen (N1). rsc.orgnih.gov These groups coordinate to a metal catalyst, bringing the reactant into proximity with the C7-H bond. While effective for many C-C and C-heteroatom bond formations, directing-group-assisted nitration is less common. nih.gov When the C2 position is blocked, it can facilitate C7-functionalization. nih.gov
N1-Methylation Methodologies for Indole Scaffolds
The introduction of a methyl group at the N1 position of the indole ring is a common synthetic transformation. The indole N-H proton is weakly acidic, allowing for deprotonation by a suitable base, followed by alkylation.
Alkylation of the Indole Nitrogen
The classical approach to N-alkylation involves treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like methyl iodide or dimethyl sulfate (B86663). rsc.org This method is highly effective but uses hazardous reagents. rsc.org
More recently, greener and safer alternatives have been developed using dimethyl carbonate (DMC) as the methylating agent. researchgate.netgoogle.com DMC is an environmentally friendly reagent that can methylate indoles in the presence of a base or catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netst-andrews.ac.uk Other methods utilize quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents under mild basic conditions. nih.gov
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Classical Alkylation | NaH, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | DMF or THF, 0°C to rt | High yield; uses hazardous reagents (NaH, MeI). rsc.org |
| Dimethyl Carbonate (DMC) | DMC, Base (e.g., K₂CO₃, DBU, DABCO) | DMF, 90-130°C | Environmentally friendly, less toxic; may require higher temperatures. researchgate.netgoogle.comst-andrews.ac.uk |
| Quaternary Ammonium Salts | PhMe₃NI, Cs₂CO₃ | Toluene, 120°C | Convenient solid reagent, mild conditions; high temperatures. nih.gov |
Strategies for Selective N-Alkylation in the Presence of Other Functionalities
When other reactive functional groups are present in the indole molecule, such as the carboxylic acid in the target compound, selective N-methylation becomes crucial. The carboxylic acid proton is far more acidic than the indole N-H proton and will be deprotonated first by a base. Furthermore, the resulting carboxylate can be O-alkylated, leading to ester formation.
To achieve selective N-methylation in the presence of a carboxylic acid, several strategies can be employed:
Protection-Deprotection: The most straightforward approach is to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester). The N-methylation is then performed on the esterified indole. Finally, the ester is hydrolyzed back to the carboxylic acid.
Control of Reagents and Conditions: The choice of methylating agent and base can influence the selectivity between N- and O-methylation. When using dimethyl carbonate, the reaction with indole-3-carboxylic acid can lead to a mixture of the N-methylated acid, the O-methylated ester, and the N,O-dimethylated product. google.com Careful optimization of conditions, such as temperature and reaction time, may favor one product over the other.
Catalytic Methods: Certain catalytic systems may offer improved selectivity. For instance, the use of DABCO with DMC has been shown to exclusively form N-methylated indole. st-andrews.ac.uk
The presence of a nitro group, as in 7-nitroindole-2-carboxylic acid, generally does not interfere with N-methylation, as the nitro group is unreactive under typical alkylation conditions. nih.gov
Functional Group Interconversions and Ancillary Reactions during Synthesis
The synthesis of a complex molecule like this compound often requires several functional group interconversions (FGIs) beyond the key C-N and N-C bond-forming steps. imperial.ac.ukmit.edu
Esterification/Hydrolysis: As mentioned, the carboxylic acid at the C2 position is often protected as an ester to prevent unwanted side reactions during nitration or N-methylation. libretexts.org Common methods for esterification include reaction with an alcohol (e.g., methanol) under acidic catalysis (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol. libretexts.orgub.edu The ester is typically removed at the end of the synthesis by hydrolysis using an aqueous base (e.g., NaOH or LiOH) followed by acidification.
Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu This intermediate can then be used to form esters or amides.
Dehydrogenation (Aromatization): In syntheses that proceed via an indoline intermediate, a dehydrogenation step is required to form the final indole ring. thieme-connect.com This is typically achieved using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). thieme-connect.com
Reduction of Nitro Groups: While not required for the final product, the nitro group is a versatile functional handle. It can be reduced to an amine group (e.g., using H₂/Pd/C, SnCl₂, or Fe/HCl), which can then be further functionalized. This highlights the synthetic utility of the target molecule as an intermediate for other compounds.
These ancillary reactions are crucial for managing the reactivity of different parts of the molecule and for building the final structure in a controlled and efficient manner.
Protection and Deprotection Strategies for Carboxylic Acid and Other Groups
In the synthesis of complex indole derivatives, protecting reactive functional groups is a critical step to prevent unwanted side reactions. For the synthesis of this compound, the primary groups of concern are the indole nitrogen (N-H) and the carboxylic acid (-COOH).
Indole Nitrogen Protection: The indole N-H is acidic and can interfere with various reactions, particularly those involving strong bases or electrophiles. A variety of protecting groups can be employed to temporarily block this position. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. mdpi.org
Commonly used N-protecting groups for indoles include:
Sulfonyl groups (e.g., Tosyl, Ts): These are robust and stable to many reaction conditions but often require harsh conditions for removal.
Carbamates (e.g., Boc, Cbz): These are widely used due to their relative ease of introduction and removal under specific acidic or hydrogenolysis conditions. mdpi.org
Alkyl groups (e.g., Benzyl, Bn): Offer good stability but typically require reductive cleavage for deprotection. mdpi.org
Silyl groups (e.g., TIPS): Useful for their lability under fluoride (B91410) ion-mediated cleavage conditions. mdpi.org
[2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable under many conditions and can be removed with fluoride ions or strong acid. acs.org
In the context of synthesizing the target molecule, protecting the indole nitrogen might be necessary before certain synthetic steps, although direct methylation is also a common strategy.
Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester. This strategy prevents its acidic proton from interfering with base-catalyzed reactions and protects the carbonyl group from nucleophilic attack. This is further elaborated in the esterification section.
| Protecting Group | Introduction Reagent/Conditions | Deprotection Conditions | Stability |
| Boc (for N-H) | (Boc)₂O, base (e.g., DMAP) | Trifluoroacetic acid (TFA) | Stable to base, nucleophiles |
| Tosyl (for N-H) | TsCl, base (e.g., Pyridine) | Strong reducing agents (e.g., Na/NH₃) or strong acid | Stable to acid, oxidation |
| Benzyl (for N-H) | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |
| Methyl/Ethyl Ester (for -COOH) | Methanol (B129727)/Ethanol, Acid catalyst | Acid or base hydrolysis (e.g., LiOH, HCl) | Varies; stable to neutral/mildly acidic/basic conditions |
Esterification and Hydrolysis Processes in Synthetic Sequences
Esterification of the carboxylic acid at the C-2 position of the indole ring is a key step, serving both as a protection strategy and to facilitate purification and subsequent reactions. The resulting ester can then be hydrolyzed in the final step to yield the desired carboxylic acid.
Esterification: The conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.org Another effective method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with an alcohol. thieme-connect.com
For instance, the synthesis of ethyl 5-nitroindole-2-carboxylate is a precursor step in the creation of various derivatives. thieme-connect.com Similarly, ethyl 7-nitro-1H-indole-2-carboxylate is synthesized via a Fischer indole cyclization of the corresponding phenylhydrazone of ethyl pyruvate. researchgate.net
Hydrolysis: The deprotection of the ester to regenerate the carboxylic acid is typically accomplished through saponification, which involves hydrolysis under basic conditions. Reagents such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (like THF or methanol) are commonly used. researchgate.net The reaction is usually followed by acidification with a mineral acid (e.g., HCl) to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.
| Reaction | Reagents & Conditions | Product | Typical Yield | Reference |
| Esterification | Indole-2-carboxylic acid, Ethanol, conc. H₂SO₄ | Ethyl indole-2-carboxylate | - | rsc.org |
| Esterification | 1-acetyl-5-nitroindoline-2-carboxylic acid, MeOH, SOCl₂ | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | 83% (crude) | thieme-connect.com |
| Hydrolysis | Ethyl 7-nitro-1H-indole-2-carboxylate, Base (e.g., NaOH) | 7-Nitro-1H-indole-2-carboxylic acid | - | researchgate.net |
Optimization of Reaction Conditions, Yields, and Purity for Synthetic Steps
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for each step. Key reactions include the initial indole ring formation, nitration, N-methylation, and hydrolysis.
Indole Ring Formation: The Fischer indole synthesis is a common method for creating the indole scaffold. The yield of this reaction can be sensitive to the choice of acid catalyst, temperature, and reaction time. For example, the synthesis of ethyl 7-nitro-1H-indole-2-carboxylate from its precursor was achieved in a 41% yield by heating at 50-80°C with polyphosphoric acid (PPA). researchgate.net In contrast, the synthesis of ethyl 6-nitroindole-2-carboxylate under similar conditions resulted in a much lower yield of 8%, highlighting the significant influence of substrate structure on reaction efficiency. thieme-connect.com
N-Methylation: The introduction of the methyl group onto the indole nitrogen is a critical step. This is typically achieved by treating the indole precursor (e.g., methyl 7-nitroindole-2-carboxylate) with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, acetonitrile) can significantly impact the reaction rate and yield. Optimization involves screening different base/solvent combinations and adjusting the temperature to minimize side reactions and drive the reaction to completion.
Purity Enhancement: The purity of intermediates and the final product is crucial. Optimization strategies often involve adjusting work-up procedures, such as the pH for extractions, and selecting appropriate recrystallization solvents to effectively remove impurities. The use of microwave irradiation has also been shown to decrease reaction times and improve yields in some indole syntheses.
| Step | Reaction Conditions | Yield | Comments | Reference |
| Fischer Indole Synthesis | Ethyl pyruvate o-nitrophenylhydrazone, PPA, 50-80°C | 41% | Yield is highly dependent on the position of the nitro group. | researchgate.net |
| Nitration | Indoline-2-carboxylic acid, conc. HNO₃, conc. H₂SO₄, -20 to -10°C | - | Leads to a mixture of 5- and 6-nitro isomers, with the 6-nitro being predominant. | thieme-connect.com |
| Dehydrogenation | Methyl 6-nitroindoline-2-carboxylate, DDQ | - | Aromatization step to form the indole ring. | thieme-connect.com |
Isolation and Chromatographic Purification Techniques for Intermediates and Final Products
Effective isolation and purification are essential to obtain this compound of high purity. A combination of techniques is typically employed throughout the synthetic sequence.
Initial Isolation: After a reaction is complete, the initial work-up often involves quenching the reaction mixture, for example, by pouring it into water or ice. thieme-connect.com The product is then typically isolated by liquid-liquid extraction. Ethyl acetate (B1210297) is a common solvent for extracting indole derivatives from aqueous solutions. thieme-connect.comresearchgate.net The organic extracts are then washed with water, brine, and sometimes a mild base like sodium bicarbonate solution to remove acidic impurities, before being dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.
Chromatographic Purification: For intermediates that are not easily purified by crystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to elute the compounds from the column. The synthesis of ethyl 7-nitro-1H-indole-2-carboxylate, for example, requires purification by column chromatography to isolate the product from reaction byproducts. researchgate.net
Final Product Purification: The final carboxylic acid product, being acidic, can often be purified by taking advantage of its solubility properties. It can be extracted into a basic aqueous solution (e.g., NaOH or NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer with a strong acid like HCl. A purification process for indole-2-carboxylic acid involves crystallization at different pH stages to separate impurities before precipitating the pure compound at its isoelectric point. google.com Recrystallization from a suitable solvent system (e.g., ethanol-water) is a common final step to obtain a highly pure, crystalline product. nih.gov
Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for the compound "this compound" are not available in the public domain. Scientific literature and chemical databases provide information on closely related analogs such as 1-methyl-indole-2-carboxylic acid and 7-nitroindole-2-carboxylic acid, but not for the requested compound with both a methyl group at the 1-position and a nitro group at the 7-position.
Therefore, it is not possible to provide an article with the detailed spectroscopic characterization as outlined in the user's request. Generating such an article would require access to experimental data that has not been published or is not readily accessible. Any attempt to create the specified data tables and analysis would be speculative and would not adhere to the requirement for scientifically accurate content based on research findings.
To fulfill the user's request, the synthesis and subsequent spectroscopic analysis of this compound would need to be performed. Without this primary data, the requested article cannot be generated.
Spectroscopic and Chromatographic Analysis of this compound
The structural elucidation and purity assessment of novel organic compounds are fundamental to chemical research and development. This article focuses on the chemical compound this compound, detailing the spectroscopic and chromatographic techniques utilized for its characterization. The following sections provide an in-depth analysis of its structural features and purity evaluation through Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and advanced chromatographic methods.
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While an experimental spectrum for 1-Methyl-7-nitroindole-2-carboxylic acid is not publicly available, its expected IR absorption bands can be predicted with high accuracy by analyzing the spectra of its structural precursors and related compounds, such as 1-Methyl-1H-indole-2-carboxylic acid.
The key functional groups in this compound are the carboxylic acid group (-COOH), the nitro group (-NO₂), the N-methyl group (-NCH₃), and the substituted indole (B1671886) ring. Each of these groups exhibits characteristic absorption frequencies.
The carboxylic acid group gives rise to two very distinct absorption bands. The O-H stretch is typically a very broad band appearing in the region of 2500-3300 cm⁻¹. This broadening is a result of hydrogen bonding between carboxylic acid molecules. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band usually observed between 1710 and 1760 cm⁻¹.
The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1360 cm⁻¹ region. The presence of these two bands is a strong indicator of the nitro functionality.
The indole ring itself has several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the indole ring typically appear in the 1450-1600 cm⁻¹ region. The N-methyl group will show C-H stretching vibrations around 2850-2960 cm⁻¹.
Based on the spectrum of 1-Methyl-1H-indole-2-carboxylic acid and the known effects of a nitro substituent, the following table summarizes the expected characteristic IR absorption bands for this compound. nih.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710-1760 | Strong, Sharp |
| Nitro Group | Asymmetric N-O stretch | 1500-1560 | Strong |
| Nitro Group | Symmetric N-O stretch | 1300-1360 | Strong |
| Aromatic Ring | C-H stretch | >3000 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |
| N-Methyl Group | C-H stretch | 2850-2960 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.
The UV-Vis spectrum of the parent indole molecule typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. For indole-2-carboxylic acid, these transitions are modified by the presence of the carboxylic acid group. srce.hr The introduction of a nitro group at the 7-position is expected to significantly alter the electronic spectrum. The nitro group is a strong electron-withdrawing group and can extend the conjugation of the indole chromophore, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths.
Studies on various nitroindole isomers have shown that the position of the nitro group has a significant impact on the UV-Vis absorption spectrum. For instance, 4-nitroindole (B16737) exhibits an absorption maximum that extends furthest into the visible range, while 3-nitroindole and 5-nitroindole (B16589) have peaks around 349 nm and 322 nm, respectively. escholarship.org For this compound, the combined electronic effects of the N-methyl, 7-nitro, and 2-carboxylic acid groups will determine the precise absorption maxima. It is anticipated that the spectrum will show complex absorption bands in the near-UV range, likely extending beyond 300 nm.
The expected electronic transitions and their approximate absorption maxima for this compound are summarized in the table below, based on data from related nitroindole compounds. escholarship.org
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~320-360 | Nitro-substituted indole ring |
| π → π | ~250-280 | Indole ring system |
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, thereby playing a crucial role in assessing the purity of a synthesized substance. For a compound like this compound, both gas and liquid chromatography can be employed.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and potential for thermal decomposition of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and stable derivative. A common method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group.
A purity assessment of the related compound, 7-Nitroindole-2-carboxylic acid, has been reported using silylated gas chromatography, indicating that a purity of ≥95.0% can be determined by this method. thermofisher.com This suggests that a similar approach would be effective for this compound.
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. HPLC is particularly well-suited for the purity assessment of this compound.
A reversed-phase HPLC method would be the most common approach. In this method, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The composition of the mobile phase can be optimized using either an isocratic (constant composition) or gradient (varying composition) elution to achieve the desired resolution and analysis time. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.
The following table outlines a typical set of HPLC and GC parameters that could be used for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at λmax (e.g., 340 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Dissolved in mobile phase | Derivatization (e.g., silylation) followed by dissolution in a suitable solvent |
Computational and Theoretical Investigations of 1 Methyl 7 Nitroindole 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
There is no published research detailing the use of quantum chemical calculations to investigate the electronic structure and reactivity of 1-Methyl-7-nitroindole-2-carboxylic acid. Consequently, specific data on the following subsections are not available:
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Energy Calculations
No studies were identified that have performed DFT calculations to optimize the molecular geometry or determine the electronic energy of this compound.
Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer Characteristics
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its reactivity and intramolecular charge transfer properties, has not been reported.
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Analysis
There are no available studies that have generated an Electrostatic Potential Surface map for this compound to visualize its charge distribution and predict sites for electrophilic and nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies
No literature was found that describes the use of Molecular Dynamics simulations to explore the conformational landscape or assess the structural stability of this compound over time.
In Silico Prediction of Spectroscopic Properties
There are no published in silico predictions of spectroscopic data, such as NMR chemical shifts, IR frequencies, or UV-Vis absorption maxima, for this compound.
Computational Mechanistic Probes of Chemical Reaction Pathways and Transition States
A search for computational studies on the reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies, yielded no results.
While research on related indole (B1671886) derivatives exists, the strict focus on this compound as per the instructions means that no data can be presented at this time. Future computational studies may elucidate the specific properties of this compound and would be necessary to fulfill the detailed outline provided.
Predictive Models for Reactivity and Selectivity in Organic Transformations
The reactivity and selectivity of this compound in organic transformations are significantly influenced by the electronic and steric effects of its substituent groups: the N-methyl, C2-carboxylic acid, and C7-nitro groups. While specific predictive models for this exact molecule are not extensively documented in publicly available literature, a robust understanding of its chemical behavior can be extrapolated from computational studies on structurally related indole derivatives. chemrxiv.orgmdpi.comresearchgate.net These studies primarily employ quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways and predict outcomes. walshmedicalmedia.com
Predictive models for the reactivity of indole compounds generally focus on elucidating the electron distribution within the molecule and the stability of potential intermediates and transition states. researchgate.net The indole ring system is inherently electron-rich, predisposing it to electrophilic substitution, typically at the C3 position. However, the presence of a strong electron-withdrawing nitro group at the C7 position, coupled with a carboxylic acid group at C2 and a methyl group at N1, profoundly alters this intrinsic reactivity.
Computational models can predict how these substituents modulate the nucleophilicity and electrophilicity of different positions on the indole ring. For instance, the nitro group at C7 is expected to decrease the electron density of the benzene (B151609) portion of the indole, making it less susceptible to electrophilic attack and potentially more susceptible to nucleophilic aromatic substitution under certain conditions. nih.gov Conversely, the N-methyl group is an electron-donating group that can increase the electron density of the pyrrole (B145914) ring.
Predicting Reactivity:
Predictive models for the reactivity of this compound would likely involve the calculation of several key parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO gap can indicate higher reactivity. chemrxiv.orgchemrxiv.org Furthermore, calculated molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
For electrophilic aromatic substitution, computational models can predict the relative stability of the sigma complexes (Wheland intermediates) formed upon attack at different positions of the indole nucleus. The position leading to the most stable intermediate is generally the favored site of reaction. While C3 is the most common site for electrophilic attack on simple indoles, the substituents on this compound would likely alter this preference.
In the case of nucleophilic reactions, particularly nucleophilic aromatic substitution (SNAr), the presence of the C7-nitro group is crucial. nih.gov Predictive models would focus on the stability of the Meisenheimer complex, which is the intermediate formed upon nucleophilic attack. DFT calculations can be used to determine the activation energies for the formation of these intermediates at various positions, thus predicting the most likely site of substitution. nih.gov
Predicting Selectivity:
Selectivity (regio- and stereoselectivity) in organic transformations involving this compound can also be predicted using computational models. For instance, in reactions where multiple products can be formed, the calculated Gibbs free energy of the transition states leading to each product can be compared. The reaction pathway with the lower activation energy will be the kinetically favored one, and the product corresponding to the most stable thermodynamic isomer will also be identified.
The interplay between the directing effects of the substituents is a key factor in determining regioselectivity. The N-methyl and C2-carboxylic acid groups will primarily influence the reactivity of the pyrrole ring, while the C7-nitro group will dominate the electronic properties of the benzene ring. Computational models can quantify these competing effects to provide a net prediction of regioselectivity.
Illustrative Data from Computational Models:
While specific experimental data for this compound is scarce, the following tables provide illustrative examples of the types of data that can be generated from computational models to predict reactivity and selectivity, based on trends observed for substituted indoles.
Table 1: Calculated Parameters for Predicting Reactivity
| Parameter | Predicted Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | A moderate gap suggests moderate reactivity. |
| Dipole Moment | 5.2 D | A significant dipole moment suggests a polar molecule. |
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position of Attack | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Major Product |
| C3 | 18.5 | Likely the major product due to the lower activation energy. |
| C4 | 25.2 | Minor product. |
| C5 | 23.8 | Minor product. |
| C6 | 26.1 | Minor product. |
Table 3: Predicted Regioselectivity for Nucleophilic Aromatic Substitution
| Position of Attack | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Major Product |
| C4 | 35.7 | Unlikely to react. |
| C5 | 33.1 | Unlikely to react. |
| C6 | 28.9 | Potential for reaction under forcing conditions. |
| C7-ipso | >40 | Very unlikely. |
It is important to emphasize that the values presented in these tables are hypothetical and intended to illustrate the output of predictive computational models. Actual experimental outcomes would depend on the specific reaction conditions, including the nature of the electrophile or nucleophile, the solvent, and the temperature.
Chemical Reactivity and Derivatization Pathways of 1 Methyl 7 Nitroindole 2 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone for derivatization, readily undergoing reactions such as esterification, amidation, and reduction. These transformations are fundamental in modifying the compound's physicochemical properties and in preparing intermediates for more complex syntheses.
Esterification of the carboxylic acid function in 1-Methyl-7-nitroindole-2-carboxylic acid is a common strategy to mask the polar carboxyl group. This conversion into a less polar ester group can significantly enhance lipophilicity, a key factor in improving the bioavailability of drug candidates. nih.gov In prodrug design, esters are frequently employed as biolabile moieties that can be cleaved in vivo by esterase enzymes to release the active carboxylic acid. uobabylon.edu.iqnih.gov This approach can improve drug absorption and distribution. uobabylon.edu.iq
The reaction can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters. These ester derivatives not only serve as potential prodrugs but also act as key intermediates for subsequent chemical modifications where the carboxylic acid functionality would be incompatible. colostate.edu
Table 1: Examples of Esterification Reactions
| Reactant | Reagent/Conditions | Product | Application |
|---|---|---|---|
| This compound | Ethanol, H₂SO₄ (catalyst), heat | Ethyl 1-methyl-7-nitroindole-2-carboxylate | Prodrug, Synthetic Intermediate |
| This compound | Propargyl bromide, DBU | Propargyl 1-methyl-7-nitroindole-2-carboxylate | Intermediate for click chemistry |
The carboxylic acid can be converted into an amide via coupling with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group, which can be accomplished using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com This transformation is crucial for creating derivatives with altered biological activities and for structure-activity relationship (SAR) studies. For instance, in a study on the related 7-nitro-1H-indole-2-carboxylic acid, various amide derivatives were synthesized to explore their potential as allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net
Furthermore, amidation allows for the conjugation of the indole (B1671886) scaffold to amino acids or peptides. mdpi.com Such peptide conjugates can be designed to enhance cell permeability, target specific tissues, or improve pharmacokinetic profiles by hijacking peptide transport systems. mdpi.com The process involves the formation of a stable amide bond between the indole's carboxyl group and the N-terminus of a peptide or the amino group of an amino acid. uantwerpen.be
The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde.
Reduction to Primary Alcohol: The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) will reduce the carboxylic acid directly to a primary alcohol, yielding (1-methyl-7-nitro-1H-indol-2-yl)methanol. libretexts.orgmsu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. msu.edusavemyexams.com
Reduction to Aldehyde: Stopping the reduction at the aldehyde stage (1-methyl-7-nitroindole-2-carbaldehyde) is more challenging as aldehydes are more reactive to reduction than carboxylic acids. libretexts.org Direct reduction is difficult, and the reaction with LiAlH₄ proceeds through the aldehyde intermediate without allowing for its isolation. savemyexams.com However, selective conversion can be achieved through multi-step procedures. One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another approach is the use of iron-catalyzed hydrosilylation, which can be tuned to selectively produce either the aldehyde or the alcohol depending on the choice of catalyst and silane (B1218182) reagent. researchgate.net
Table 2: Reduction Products of the Carboxylic Acid Moiety
| Starting Material | Reagent(s) | Product | Functionality |
|---|---|---|---|
| This compound | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | 1-Methyl-7-nitroindole-2-carbaldehyde | Aldehyde |
Reactions and Transformations of the Nitro Group
The nitro group at the 7-position is a key functional handle that profoundly influences the electronic properties of the indole ring and provides a route to other important functionalities, most notably the amino group.
A crucial transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 7-amino-1-methylindole-2-carboxylic acid. The challenge lies in performing this reduction without affecting the carboxylic acid moiety. sci-hub.se Standard catalytic hydrogenation with catalysts like palladium on carbon can sometimes lead to the reduction of both functional groups.
Therefore, chemoselective methods are preferred. Reagents such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature while leaving carboxylic acid groups intact. niscpr.res.inresearchgate.net Other methods include the use of sodium borohydride in conjunction with transition metal complexes or catalytic transfer hydrogenation. sci-hub.sejsynthchem.com
The resulting 7-amino derivative is a valuable intermediate. The aromatic amine can undergo a wide array of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., in Sandmeyer reactions).
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent System | Key Features |
|---|---|
| Hydrazine glyoxylate / Zn or Mg powder | High selectivity for nitro group over carboxylic acid; rapid reaction at room temperature. niscpr.res.in |
| NaBH₄ / Ni(PPh₃)₄ | Effective for reducing nitro compounds to amines in the presence of other functional groups. jsynthchem.com |
| Catalytic Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Milder alternative to high-pressure hydrogenation, often showing good chemoselectivity. researchgate.net |
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its effect through both induction and resonance. nih.govtcichemicals.com When attached to the C7 position of the indole ring, it significantly influences the molecule's electronic properties and reactivity.
Deactivation of the Aromatic Ring: The nitro group deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic aromatic substitution. The electron density of the ring is substantially decreased, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult.
Acidity of N-H Proton (in the non-methylated analog): In the parent compound, 7-nitroindole-2-carboxylic acid, the electron-withdrawing nature of the nitro group would increase the acidity of the indole N-H proton.
Activation for Nucleophilic Aromatic Substitution: While less common for indole systems, strong electron-withdrawing groups can activate aromatic rings towards nucleophilic aromatic substitution (SNAr). This could potentially allow for the displacement of a suitable leaving group on the benzene ring by a strong nucleophile.
The electronic influence of the nitro group is also a critical determinant of the molecule's biological activity, as it can participate in hydrogen bonding and alter the binding affinity of the molecule to biological targets. researchgate.net
Electrophilic Aromatic Substitution (EAS) on the Indole Ring System
Electrophilic aromatic substitution is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position of the pyrrole (B145914) ring. niscpr.res.in However, the reactivity of the this compound scaffold is substantially attenuated. The 7-nitro and 2-carboxylic acid groups are potent electron-withdrawing groups, which deactivate the ring system towards attack by electrophiles. In contrast, the N-methyl group is weakly activating.
The cumulative effect renders EAS on this molecule challenging, likely requiring forcing conditions. The regioselectivity of such reactions is dictated by a competition between the inherent nucleophilicity of the indole C3 position and the deactivating effects of the substituents.
Halogenation: Despite the deactivation, the C3 position remains the most probable site for electrophilic attack, such as halogenation. Studies on other indoles bearing electron-withdrawing groups have shown that halogenation can still proceed at C3. nih.govresearchgate.net For instance, enzymatic bromination of 5-nitroindole (B16589) successfully yields the 3-bromo derivative. nih.govresearchgate.net
Nitration: Further nitration would be exceptionally difficult due to the pre-existing deactivating nitro group. If achieved, the electrophile would likely be directed to the C4 or C6 positions of the benzene ring, meta to the 7-nitro group. Nitration of 1-substituted-5-hydroxy-2-methylindoles has been shown to produce 4,6-dinitro derivatives, indicating that dinitration is possible on some activated indole systems. niscpr.res.in However, for the title compound, this would require harsh conditions and likely result in low yields. acs.org A non-acidic method using trifluoroacetyl nitrate (B79036) has been developed for the C3-nitration of various substituted indoles, which could be a potential route. rsc.org
| Reaction Type | Electrophile | Reagents (Example) | Predicted Regioselectivity | Rationale & Cited Analogs |
| Halogenation | Br⁺ | NBS or Br₂/AcOH | C3 | The C3 position is the most nucleophilic site in the indole ring, even in deactivated systems. niscpr.res.innih.gov |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (Forcing) | C4 and/or C6 | The existing 7-nitro group acts as a meta-director, deactivating the entire ring but directing incoming electrophiles to C4 and C6. niscpr.res.inbeilstein-journals.org |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C4 and/or C6 | Similar to nitration, the reaction is difficult but would be directed by the 7-nitro group. |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the indole ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.orglibretexts.org The 7-nitro group in this compound strongly activates the benzene portion of the indole scaffold for such transformations.
For an SNAr reaction to occur, a precursor containing a leaving group at an activated position is required. Specifically, a halogen (e.g., F, Cl, Br) at the C6 position would be para to the 7-nitro group, making it an excellent substrate for nucleophilic attack. A halogen at the C4 position would also be activated, albeit to a lesser extent. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which stabilizes it and lowers the activation energy for the reaction. youtube.com
A wide range of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functionalities.
| Precursor Substrate | Nucleophile | Reagents (Example) | Product Type |
| 6-Chloro-1-methyl-7-nitroindole-2-carboxylic acid | Amine (R-NH₂) | R-NH₂, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 6-Amino derivative |
| 6-Chloro-1-methyl-7-nitroindole-2-carboxylic acid | Alkoxide (R-O⁻) | R-OH, Base (e.g., NaH), Solvent (e.g., THF) | 6-Alkoxy (ether) derivative |
| 6-Chloro-1-methyl-7-nitroindole-2-carboxylic acid | Thiolate (R-S⁻) | R-SH, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Thioether derivative |
| 6-Chloro-1-methyl-7-nitroindole-2-carboxylic acid | Cyanide (CN⁻) | CuCN or NaCN, Solvent (e.g., DMF, NMP) | 6-Cyano derivative |
Metal-Catalyzed Coupling Reactions at Various Positions of the Indole Scaffold
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are particularly powerful for the functionalization of (hetero)aryl halides. wikipedia.orgmdpi.com To apply these methods to the this compound scaffold, a halogenated or triflated derivative is necessary as the electrophilic coupling partner.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. wikipedia.orgorganic-chemistry.org A precursor such as 6-bromo-1-methyl-7-nitroindole-2-carboxylic acid could be coupled with various aryl or heteroaryl boronic acids to generate C6-arylated products. nih.gov Such reactions are known to be effective even on electron-deficient, nitrogen-rich heterocycles. nih.gov
Mizoroki-Heck Reaction: This reaction forms a new C-C bond between an aryl halide and an alkene. mdpi.comrsc.org A halogenated derivative of the title compound could react with alkenes like acrylates or styrenes to introduce vinyl groups at the halogenated position. Intramolecular Heck reactions are also a powerful tool for constructing fused ring systems. nih.gov
Decarboxylative Coupling: More recent advances in catalysis allow for the direct use of carboxylic acids as coupling partners via decarboxylation. nih.gov Metallaphotoredox catalysis, for instance, has enabled the coupling of carboxylic acids with alkyl halides, potentially allowing the C2-carboxyl group to be replaced with an alkyl group under specific conditions. nih.gov
| Reaction Name | Required Precursor | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | 6-Bromo-1-methyl-7-nitroindole-2-carboxylic acid | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) (Aryl-Aryl) |
| Mizoroki-Heck | 4-Iodo-1-methyl-7-nitroindole-2-carboxylic acid | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) (Aryl-Vinyl) |
| Sonogashira | 3-Bromo-1-methyl-7-nitroindole-2-carboxylic acid | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) (Aryl-Alkynyl) |
| Buchwald-Hartwig | 6-Bromo-1-methyl-7-nitroindole-2-carboxylic acid | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C(sp²)-N (Aryl-Amine) |
| Decarboxylative Alkylation | This compound | Alkyl Halide (R-Br) | Ni/Photoredox Catalyst | C(sp²)-C(sp³) (Aryl-Alkyl) |
Synthesis of Complex Heterocycles and Polycycles Featuring the this compound Moiety
The functional groups of this compound serve as versatile handles for the construction of more complex, fused heterocyclic systems. The strategic manipulation of the nitro and carboxylic acid moieties enables a variety of cyclization reactions.
A key transformation is the reduction of the 7-nitro group to a 7-amino group. This is typically achieved using reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 7-amino-1-methyl-indole-2-carboxylic acid is a valuable intermediate. The ortho-relationship between the 7-amino group and the N1-position of the indole ring is particularly useful for building fused ring systems.
For example, the condensation of ethyl 7-aminoindole-2-carboxylate with β-diketones or β-ketoesters, in what is known as the Combes or Doebner-von Miller quinoline (B57606) synthesis, can be used to construct a new six-membered ring, leading to polycyclic structures like pyrrolo[3,2-h]quinolines. researchgate.net The carboxylic acid at C2 can also participate in cyclization reactions. After conversion to a more reactive derivative like an acyl chloride or ester, it can undergo intramolecular reactions, such as Friedel-Crafts acylation onto an appended aromatic ring, or condensation with a binucleophile to form a new heterocyclic ring fused to the pyrrole moiety. metu.edu.tr
| Starting Moiety | Key Transformation(s) | Cyclization Reagent(s) | Resulting Heterocyclic System |
| 7-Nitroindole (B1294693) | 1. Reduction of NO₂ to NH₂ | β-Diketone (e.g., Acetylacetone) | Pyrrolo[3,2-h]quinoline |
| 7-Nitroindole | 1. Reduction of NO₂ to NH₂ 2. Diazotization of NH₂ | Intramolecular cyclization | Pyrrolo[3,2-h]cinnoline |
| Indole-2-carboxylic acid | 1. Amide coupling with an amino-alcohol | Dehydrating agent (e.g., POCl₃) | Fused Oxazine ring |
| Indole-2-carboxylic acid | 1. Conversion to acyl chloride 2. Reaction with 7-amino group (intramolecular) | - | Fused Lactam ring |
Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies
Identification and Characterization of Relevant Molecular Targets
The initial step in elucidating the biological profile of 7-nitro-1H-indole-2-carboxylic acid involves identifying and characterizing its interactions with specific biological macromolecules.
The 7-nitroindole-2-carboxylic acid scaffold has been investigated for its inhibitory activity against a range of enzymes critical to disease pathways.
HIV-1 Integrase: The indole-2-carboxylic acid core is recognized as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Derivatives of this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov The mechanism of action involves the chelation of two Mg²⁺ ions within the enzyme's active site, a critical interaction for potent inhibition. nih.gov While research has focused on the broader class, this provides a basis for evaluating specific derivatives like the 7-nitro variant.
Fructose-1,6-bisphosphatase (FBPase): 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as novel allosteric inhibitors of liver FBPase, a key regulatory enzyme in gluconeogenesis. nih.govnih.gov As FBPase activity is often upregulated in type 2 diabetes, its inhibition is a therapeutic strategy for lowering blood glucose levels. nih.govacs.org Extensive SAR studies have led to the development of potent FBPase inhibitors based on this scaffold, with some derivatives exhibiting IC₅₀ values in the submicromolar range. nih.govacs.orgresearchgate.net
Apurinic/Apyrimidinic Endonuclease 1 (APE1): 7-nitro-1H-indole-2-carboxylic acid, also known by its identifier CRT0044876, was one of the first small molecules reported as an inhibitor of APE1. mdpi.comnih.gov APE1 is a crucial enzyme in the DNA base excision repair pathway, making it an attractive target for cancer therapy to sensitize tumors to DNA-damaging agents. nih.govchemicalbook.com CRT0044876 was reported to inhibit the AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities of APE1 with an IC₅₀ value of approximately 3 µM. chemicalbook.com However, subsequent detailed biophysical studies have provided a more nuanced understanding of this interaction. nih.govnih.gov
While specific receptor binding studies for 7-nitroindole-2-carboxylic acid are not as extensively documented as its enzyme inhibition profiles, the existing data provides significant insight into its ligand-target interactions. Research indicates that the compound binds to basic proteins. cymitquimica.combiosynth.com The primary focus has been on its interaction with the active or allosteric sites of enzymes, as detailed in the following sections.
Elucidation of Molecular Binding Modes and Interaction Dynamics with Biological Macromolecules
Understanding how 7-nitroindole-2-carboxylic acid and its derivatives physically interact with their biological targets is crucial for rational drug design.
Interaction with HIV-1 Integrase: For the indole-2-carboxylic acid class of inhibitors, binding analysis reveals that the indole (B1671886) core and the C2 carboxyl group are critical for activity. They function by chelating the two catalytic Mg²⁺ ions present in the integrase active site, which is a hallmark of many successful INSTIs. nih.gov Further modifications, such as adding a long branch to the C3 position of the indole core, can enhance interactions with a nearby hydrophobic cavity, significantly boosting inhibitory effect. nih.govnih.gov
Interaction with FBPase: The binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives to FBPase has been predicted using computational algorithms like CDOCKER. nih.govresearchgate.net These studies suggest that the 7-substituents on the indole scaffold play a vital role in the binding interaction. nih.gov For instance, 7-nitro substituted compounds showed more potent inhibitory activity compared to 7-chloro substituted analogues, indicating specific electronic or steric interactions within the binding pocket. nih.govacs.org
Interaction with APE1: Contrary to initial assumptions of binding at the active site, NMR chemical shift perturbation experiments have shown that CRT0044876 and similar indole-2-carboxylic acids bind to a pocket on APE1 that is distal from the active site. nih.govnih.govosti.gov This interaction, however, does not appear to directly cause the inhibition of APE1's repair functions under conditions that prevent compound aggregation. nih.govnih.gov It is thought that hydrogen bonding interactions are involved in its binding mechanism with proteins. cymitquimica.combiosynth.com
Fructose-1,6-bisphosphatase: A significant finding is that 7-nitro-1H-indole-2-carboxylic acid derivatives act as allosteric inhibitors of FBPase. nih.gov They bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov This allosteric mechanism offers potential advantages, such as higher specificity and a reduced likelihood of competitive displacement by the natural substrate.
APE1: The binding of CRT0044876 to a remote pocket on APE1 represents a form of allosteric interaction. nih.govnih.gov However, studies have revealed that this binding alone may not be sufficient to inhibit the enzyme's endonuclease activity. nih.govosti.gov Instead, the observed inhibition under certain assay conditions was attributed to the formation of colloidal aggregates by the compound, which can sequester the enzyme and lead to non-specific inhibition. nih.govnih.govresearchgate.net This highlights the importance of rigorous biophysical methods to distinguish true allosteric modulation from assay artifacts. nih.gov
Rational Design and Synthesis of Derivatives for Comprehensive SAR Elucidation
The 7-nitro-1H-indole-2-carboxylic acid scaffold has served as a valuable starting point for the rational design and synthesis of new derivatives to explore structure-activity relationships.
Derivatives as FBPase Inhibitors: Extensive SAR studies have been conducted on derivatives of 7-nitro-1H-indole-2-carboxylic acid to optimize FBPase inhibition. nih.govresearchgate.net Modifications at the 4- and 5-positions of the indole ring with various hydrophobic substituents were explored to improve hydrophobic interactions within the binding site. researchgate.net These efforts led to the identification of a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. nih.govresearchgate.net The synthesis of these novel indole derivatives often involves multi-step processes, including Fischer indole synthesis, Suzuki or Buchwald-Hartwig coupling reactions, and subsequent hydrolysis to yield the final carboxylic acid products. researchgate.net
Derivatives as HIV-1 Integrase Inhibitors: Structural optimization of the indole-2-carboxylic acid scaffold has also been pursued to develop more potent HIV-1 integrase inhibitors. nih.gov By performing molecular docking-based virtual screenings, researchers have identified key structural modifications. nih.gov For example, introducing a long branch on the C3 position of the indole core was found to markedly increase the inhibitory effect, leading to a derivative with an IC₅₀ value of 0.13 μM. nih.gov
The table below summarizes the inhibitory activities of selected 7-nitro-1H-indole-2-carboxylic acid derivatives against FBPase, showcasing the impact of substitutions on potency.
| Compound ID | R1 Substitution | R2 Substitution | IC₅₀ (µM) for FBPase |
| A | -H | -NO₂ | 0.10 |
| 6a | -CH₃ | -NO₂ | 0.12 |
| 6b | -C₂H₅ | -NO₂ | 0.47 |
| 6c | -H | -Cl | 0.54 |
| 6d | -CH₃ | -Cl | 0.98 |
| 6e | -C₂H₅ | -Cl | >10 |
| Data derived from studies on FBPase inhibitors, highlighting the superior potency of 7-nitro derivatives over 7-chloro derivatives. nih.gov |
Systematic Exploration of Substituent Effects on Biological Activity
Systematic studies on the 7-nitroindole-2-carboxylic acid scaffold have revealed that substitutions at various positions on the indole ring significantly impact biological activity. For instance, in a series of derivatives developed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), modifications at the 4-position of the indole ring with a range of aromatic amino groups led to varying inhibitory potencies. researchgate.net
While specific SAR studies focusing on a wide array of substituents on the 1-Methyl-7-nitroindole-2-carboxylic acid backbone are not extensively documented in publicly available literature, general principles from related indole compounds can be informative. For example, the electronic properties and hydrophobicity of substituents on the indole core are known to play a key role in the inhibitory activity of this class of compounds. researchgate.net It has been observed in related nitro-heterocyclic compounds that the position of the nitro group is a critical determinant of mutagenic activity, with substitutions at the C7 position, as in the parent compound, resulting in weak or no mutagenic effects. nih.gov
Interactive Table: Substituent Effects on Related Indole Scaffolds
| Scaffold | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| 7-nitro-1H-indole-2-carboxylic acid | 4 | Aromatic amino groups | Varied inhibitory potency against FBPase | researchgate.net |
| Nitro-indoles | C7 | Nitro group | Weak or no mutagenic activity | nih.gov |
Impact of N1-Substitution on Target Affinity and Selectivity
The methylation at the N1 position of the indole ring is a critical modification that can significantly alter the compound's biological profile. Generally, methylation of a ring nitrogen in nitro-heterocyclic compounds, including indoles, has been shown to reduce mutagenic activity. nih.gov This suggests that the N1-methyl group on this compound could play a role in diminishing off-target genotoxic effects.
Role of the Carboxylic Acid and Nitro Groups in Molecular Recognition and Biological Efficacy
The carboxylic acid group at the 2-position is a common feature in many biologically active indole derivatives. This group is typically ionized at physiological pH, allowing it to participate in ionic interactions and hydrogen bonding with amino acid residues in the active site of target proteins. These interactions are often crucial for anchoring the molecule in the correct orientation for effective inhibition.
Biochemical and Cellular Pathway Interrogation (Mechanistic Focus)
Understanding the interaction of this compound with cellular machinery provides a clearer picture of its mechanism of action.
Modulation of Specific Enzymatic Pathways (e.g., DNA repair, metabolic regulation)
The unmethylated parent compound, 7-nitroindole-2-carboxylic acid (also known as CRT0044876), has been investigated for its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. researchgate.net APE1 is crucial for maintaining genomic integrity by repairing DNA damage caused by oxidation and alkylation. researchgate.net However, some studies have suggested that CRT0044876 may be a weak inhibitor that binds to a pocket on APE1 that is distal from the active site. researchgate.net
While direct studies on the effect of this compound on DNA repair pathways are not detailed in the available literature, the activity of its parent compound suggests that this is a plausible area of investigation. The N1-methylation could potentially alter the affinity and mode of binding to enzymes like APE1, thereby modulating its inhibitory activity on DNA repair.
In terms of metabolic regulation, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net This indicates that the 7-nitroindole-2-carboxylic acid scaffold has the potential to modulate metabolic pathways. The specific effects of the N1-methyl group on this or other metabolic enzymes remain an area for further research.
Exploration of Intracellular Localization and Cellular Uptake Mechanisms
The ability of a compound to reach its intracellular target is governed by its cellular uptake and localization. The physicochemical properties of this compound, including its lipophilicity and the presence of ionizable groups, will influence its ability to cross the cell membrane.
Advanced Applications in Chemical Biology and Future Research Directions
Utilization as a Molecular Probe for Investigating Biological Systems and Pathways
The parent compound, 7-nitro-1H-indole-2-carboxylic acid (also known as CRT0044876), has been identified as a potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). chemicalbook.com APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, which corrects DNA damage from oxidation and alkylation. researchgate.net As an inhibitor, 7-nitro-1H-indole-2-carboxylic acid can function as a molecular probe to elucidate the roles of APE1 in cellular processes. chemicalbook.com By selectively blocking APE1's endonuclease and 3'-phosphodiesterase activities, researchers can study the downstream consequences of BER pathway inhibition, such as increased sensitivity of cancer cells to DNA-damaging agents. chemicalbook.com
Studies have shown that this compound potentiates the cytotoxicity of alkylating agents like temozolomide (B1682018) and MMS in cancer cell lines. chemicalbook.com This suggests that 1-Methyl-7-nitroindole-2-carboxylic acid, as a close analog, could potentially be developed into a similar molecular probe. Its utility would lie in studying APE1-dependent processes, exploring synthetic lethality approaches in cancer therapy, and investigating the intricate connections between DNA repair, cell proliferation, and apoptosis. researchgate.net The indole (B1671886) scaffold allows for the potential attachment of fluorescent tags or biotin (B1667282) labels, further enhancing its capability as a probe for imaging and affinity-based proteomics to identify APE1 protein complexes within the cell.
Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns
The indole-2-carboxylic acid scaffold is well-suited for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns due to its relatively small size, synthetic tractability, and its presence in many known bioactive molecules. nih.govnih.gov FBDD involves screening small, low-molecular-weight compounds (fragments) that typically bind with low affinity but high ligand efficiency to a biological target. mdpi.com These initial hits are then optimized and grown into more potent lead compounds. nih.gov
The discovery of tricyclic indole-2-carboxylic acid derivatives as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, originated from an NMR-based screen of a fragment library. nih.gov This demonstrates the value of the indole core in generating initial hits. Similarly, this compound itself can be considered a decorated fragment. Its distinct functionalities—the carboxylic acid for hydrogen bonding, the nitro group as an acceptor, and the methylated indole core for hydrophobic interactions—make it an attractive candidate for screening libraries.
In HTS campaigns, which involve testing large libraries of compounds for activity against a specific target, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as inhibitors of Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. researchgate.netnih.gov This highlights the potential for this chemical class to yield hits against diverse target families.
| Drug Discovery Approach | Role of the Indole Scaffold | Potential Target Classes | Reference |
| Fragment-Based Drug Discovery (FBDD) | Serves as a core fragment for hit generation and optimization. | Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) | nih.govnih.gov |
| High-Throughput Screening (HTS) | Acts as a privileged structure in large compound libraries. | Enzymes (e.g., FBPase, APE1) | chemicalbook.comresearchgate.net |
Exploration of Novel Synthetic Methodologies for Related Indole Derivatives
The synthesis of functionalized indoles, particularly those with specific substitution patterns like this compound, is an active area of chemical research. Traditional methods like the Fischer indole synthesis remain valuable, often involving the reaction of a substituted hydrazine (B178648) with an α-ketoester followed by cyclization. nih.gov For instance, the synthesis of various tricyclic indole-2-carboxylic acids has been achieved via the Fischer indole reaction. nih.gov
Modern synthetic chemistry seeks more efficient, regioselective, and environmentally benign methods. nih.gov The synthesis of nitroindoles, for example, often faces challenges with regioselectivity and harsh acidic conditions. nih.gov Recent developments include non-acidic and metal-free nitration protocols, which could be adapted for the synthesis of 7-nitroindoles. nih.gov One patented method for producing 7-nitroindoles involves the nitration of 1-acetylindoline-2-sulfonate using acetyl nitrate (B79036), which unexpectedly directs the nitro group to the 7-position, followed by hydrolysis and dehydrogenation. google.com
Adapting these methodologies for the synthesis of this compound would involve starting with a 1-methylated precursor or introducing the methyl group at a suitable stage. The development of scalable and versatile synthetic routes is crucial for creating a library of analogs for structure-activity relationship (SAR) studies.
Advanced Computational Drug Design and Optimization Strategies for this compound Derivatives
Computational tools are indispensable for modern drug discovery, enabling the rational design and optimization of lead compounds. openmedicinalchemistryjournal.com For derivatives of this compound, these strategies can be applied to refine binding affinity, selectivity, and pharmacokinetic properties.
Molecular docking is a key technique used to predict the binding pose and affinity of a ligand within the active site of a target protein. openmedicinalchemistryjournal.com In the development of 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors, the CDOCKER algorithm was used to predict how these molecules bind to the allosteric site of the enzyme. researchgate.netnih.gov Such models help rationalize observed SAR and guide the design of new analogs with improved interactions. For example, computational models can predict whether extending a substituent from the indole core would allow it to access a new pocket in the binding site, thereby increasing potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate chemical structures with biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.
| Computational Method | Application for Indole Derivatives | Example Study | Reference |
| Molecular Docking | Predicting binding modes and affinities to a target protein. | Predicting the binding of 7-nitro-1H-indole-2-carboxylic acid derivatives to the allosteric site of FBPase. | researchgate.netnih.gov |
| Virtual Screening | Screening large virtual libraries of compounds against a target. | Identifying novel chemical scaffolds for a particular biological target. | openmedicinalchemistryjournal.com |
| QSAR | Building predictive models for biological activity based on chemical structure. | Guiding the optimization of inhibitor potency. | openmedicinalchemistryjournal.com |
Profiling for Multi-target Interactions and Polypharmacological Applications
Polypharmacology, the concept that a single drug can interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 7-nitroindole-2-carboxylic acid scaffold has already shown activity against at least two distinct targets: APE1 and FBPase. chemicalbook.comresearchgate.net This suggests that derivatives of this compound could be profiled for multi-target interactions.
In silico screening approaches can be used to computationally evaluate a compound against a panel of known drug targets. mdpi.com By docking this compound and its virtual derivatives into the crystal structures of various kinases, phosphatases, and DNA-binding proteins, potential off-target and multi-target activities can be predicted. These computational hits can then be validated through in vitro biochemical or cell-based assays. Discovering a compound that, for instance, simultaneously inhibits APE1 (sensitizing cancer cells to chemotherapy) and another pro-survival protein could lead to a highly effective combination therapy in a single molecule.
Potential as a Precursor for the Synthesis of Diverse Biologically Active Molecules
The functional groups on this compound make it a versatile precursor for the synthesis of a wide range of other molecules. The carboxylic acid and nitro groups are particularly amenable to chemical transformation.
Carboxylic Acid Modifications : The carboxylic acid can be readily converted into esters, amides, or acid chlorides. This allows for the attachment of various side chains to explore SAR, improve cell permeability, or conjugate the molecule to other chemical entities. For example, the synthesis of FBPase inhibitors involved creating a series of amide derivatives from the parent indole-2-carboxylic acid. researchgate.net
Nitro Group Transformations : The nitro group is a highly versatile functional group. It can be reduced to an amine (NH2), which is a key building block in many pharmaceuticals. This resulting 7-aminoindole derivative can then undergo a plethora of reactions, such as acylation, sulfonylation, or diazotization, to generate a diverse library of new compounds. This amino group could also serve as an attachment point for probes or as a key pharmacophoric feature for new biological targets.
The combination of these transformations allows the this compound core to be elaborated into more complex structures with potentially new or improved biological activities. biosynth.com
Strategic Integration of this compound in Complex Molecule Synthesis
The indole ring system is a "privileged scaffold" that appears in a vast number of complex natural products and pharmaceuticals, including alkaloids like strychnine (B123637) and drugs like sumatriptan. A pre-functionalized indole like this compound can serve as a strategic starting material or an advanced intermediate in the total synthesis of such complex molecules.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-7-nitroindole-2-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nitration of a methyl-substituted indole precursor. For example:
- Start with 1-methylindole-2-carboxylic acid.
- Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization requires monitoring pH, reaction time, and stoichiometry of nitrating agents. Pre-functionalized indoles (e.g., 1-methyl-2-carboxyindole) reduce competing reactions .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N1, nitro at C7). Aromatic protons show distinct splitting patterns; nitro groups deshield adjacent protons.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₁₀H₈N₂O₄: theoretical ~220.05 g/mol).
- IR : Nitro groups exhibit strong absorptions near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. What strategies are effective in mitigating by-product formation during the nitration of 1-methylindole-2-carboxylic acid derivatives?
- Methodological Answer : Common by-products include di-nitrated isomers or oxidized indole rings. Mitigation approaches:
- Temperature Control : Maintain sub-10°C to limit over-nitration.
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as an ethyl ester) to reduce electron-withdrawing effects, then hydrolyze post-nitration .
- Regioselective Catalysts : Use zeolites or ionic liquids to direct nitration to the 7-position.
- Analytical Monitoring : Track reaction progress via TLC (Rf comparison with standards) or in-situ FTIR to detect nitro group formation .
Q. How does the introduction of a nitro group at the 7-position influence the compound’s interaction with biological targets like AP endonuclease 1?
- Methodological Answer :
- Structural Analysis : The nitro group enhances electron-deficient character, potentially improving binding to enzymes via polar interactions (e.g., hydrogen bonding with active-site residues).
- Activity Assays : Compare inhibition kinetics (IC₅₀) of this compound with non-nitrated analogs using fluorescence-based AP endonuclease assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. The nitro group may occupy hydrophobic pockets or stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
